molecular formula C11H8N2O B15256767 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile

6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile

Cat. No.: B15256767
M. Wt: 184.19 g/mol
InChI Key: GFECWNWVPIBMNP-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile is a heterocyclic compound with significant importance in various fields of scientific research This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with cyanoacetic acid in the presence of a base, followed by cyclization to form the quinoline ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

6-methyl-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10/h2-5H,1H3,(H,13,14)

InChI Key

GFECWNWVPIBMNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C#N

Origin of Product

United States

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